

6-Bromo-2-chloro-3-ethylquinoline: A Technical Overview of Physical Properties

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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-ethylquinoline

Cat. No.: B1280441

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the heterocyclic aromatic compound **6-Bromo-2-chloro-3-ethylquinoline**. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimentally derived data in peer-reviewed literature and chemical databases, this document combines computational predictions with data available from chemical suppliers.

Core Physical and Chemical Properties

6-Bromo-2-chloro-3-ethylquinoline, with the empirical formula $C_{11}H_9BrClN$, is a substituted quinoline.^{[1][2]} Quinoline and its derivatives are a significant class of compounds in medicinal chemistry and materials science.^[3] The introduction of halogen atoms and alkyl groups to the quinoline scaffold can significantly influence the molecule's physicochemical properties and biological activity.

Data Presentation

The following table summarizes the available quantitative data for **6-Bromo-2-chloro-3-ethylquinoline**. It is critical to note that much of the data is predicted and has not been experimentally verified.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ BrClN	[1] [2]
Molecular Weight	270.55 g/mol	[1] [2]
IUPAC Name	6-bromo-2-chloro-3-ethylquinoline	[1]
CAS Number	409346-70-9	[1]
Canonical SMILES	<chem>CCC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)</chem>	[1]
InChI Key	RDBIGYMOEAEGJM-UHFFFAOYSA-N	[1]
Boiling Point	345.5 °C at 760 mmHg (Predicted)	[2]
Density	1.522 g/cm ³ (Predicted)	[2]
Physical State	Solid (Information from supplier)	
Melting Point	Not available	
Solubility	Not available	
Spectral Data (NMR, IR, MS)	Not available	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **6-Bromo-2-chloro-3-ethylquinoline** are not available in the public domain. However, standard methodologies for characterizing similar chemical entities are well-established. The following sections describe generalized protocols that would be appropriate for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

- **Sample Preparation:** A small quantity of dry **6-Bromo-2-chloro-3-ethylquinoline** is finely pulverized.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Boiling Point Determination

For a solid compound, the boiling point is determined at reduced pressure to prevent decomposition.

Methodology:

- **Sample Preparation:** A small amount of the compound is placed in a distillation flask.
- **Apparatus:** A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a cold trap is assembled.
- **Heating:** The flask is heated gently in a heating mantle.
- **Observation:** The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure from the manometer. This can be extrapolated to determine the boiling point at atmospheric pressure.

Solubility Assessment

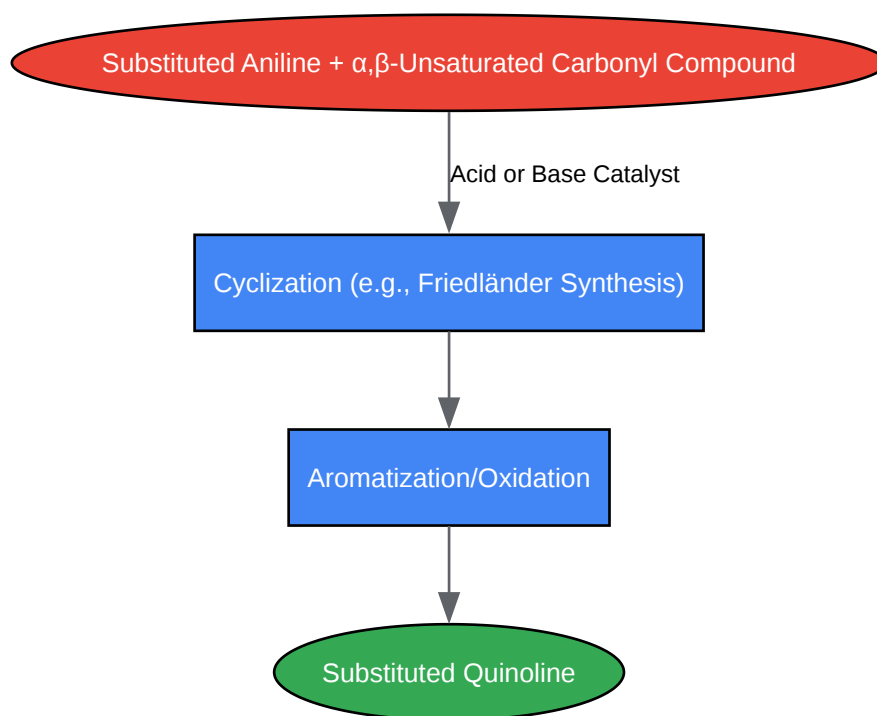
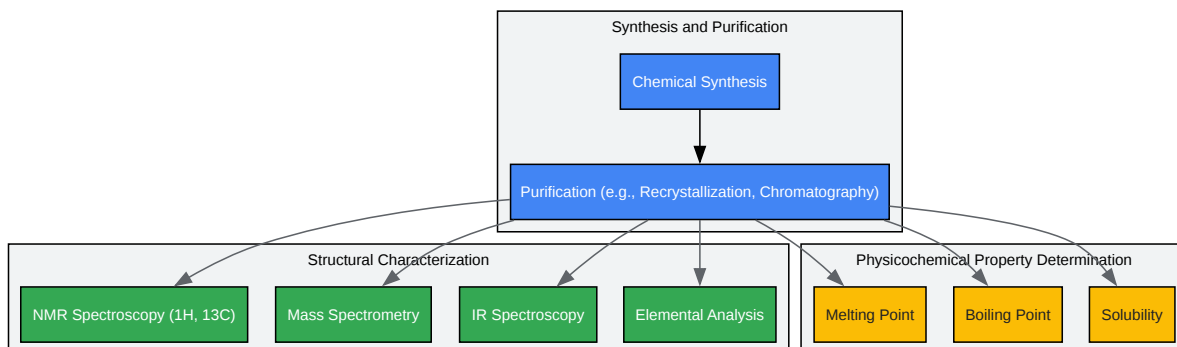
The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.
- Procedure: A small, accurately weighed amount of **6-Bromo-2-chloro-3-ethylquinoline** is added to a known volume of each solvent in a vial at a controlled temperature (e.g., 25 °C).
- Observation: The mixture is agitated, and the solubility is determined by visual inspection (clear solution) or by analytical techniques such as UV-Vis spectroscopy or HPLC to quantify the concentration of the dissolved compound. The results are typically reported as mg/mL or mol/L.

Logical Relationships and Workflows

Due to the absence of specific experimental data or described signaling pathways for **6-Bromo-2-chloro-3-ethylquinoline**, the following diagrams illustrate a generalized workflow for the characterization of a novel quinoline derivative and a representative synthesis pathway for a substituted quinoline.



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References

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